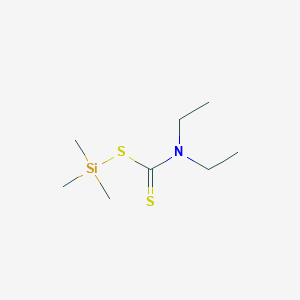
Carbamic acid, diethyldithio-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diethyldithio-, trimethylsilyl ester is a chemical compound used in scientific research for its unique properties. It is commonly referred to as DDCS or Dithio-carbamate. This compound is a potent inhibitor of metalloenzymes and has been used in various biochemical and physiological studies.
Wirkmechanismus
DDCS inhibits metalloenzymes by binding to the metal ion in the active site of the enzyme. This binding disrupts the enzyme's catalytic activity, leading to a decrease in enzyme function. DDCS has been shown to have a high affinity for metal ions such as zinc, copper, and iron.
Biochemische Und Physiologische Effekte
DDCS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting matrix metalloproteinases. DDCS has also been shown to reduce inflammation by inhibiting superoxide dismutase. Additionally, DDCS has been shown to reduce oxidative stress by inhibiting carbonic anhydrase.
Vorteile Und Einschränkungen Für Laborexperimente
DDCS has several advantages as a research tool. It is a potent inhibitor of metalloenzymes, making it useful for studying the role of metalloenzymes in various biological processes. DDCS is also relatively easy to synthesize, making it readily available for research purposes. However, DDCS has some limitations as a research tool. It is highly reactive and can form adducts with other compounds, making it difficult to study its effects in complex biological systems. Additionally, DDCS has been shown to have some toxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DDCS. One area of interest is the development of more potent metalloenzyme inhibitors based on the structure of DDCS. Another area of interest is the study of the effects of DDCS on metalloenzymes in complex biological systems, such as cells and tissues. Additionally, research on the toxic effects of DDCS could lead to the development of safer metalloenzyme inhibitors for use in clinical settings.
Conclusion:
DDCS is a potent metalloenzyme inhibitor that has been used in various scientific research applications. Its unique properties make it a valuable tool for studying the role of metalloenzymes in various biological processes. While DDCS has some limitations as a research tool, its potential for future research directions makes it an important compound in the field of biochemistry and physiology.
Synthesemethoden
DDCS can be synthesized by reacting diethyldithiocarbamate with trimethylsilyl chloride in the presence of a base. The reaction produces DDCS as a yellowish oil that is soluble in organic solvents. The purity of the compound can be increased by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DDCS is widely used in scientific research as a metalloenzyme inhibitor. It has been shown to inhibit various metalloenzymes, including carbonic anhydrase, superoxide dismutase, and matrix metalloproteinases. DDCS has also been used to study the role of metalloenzymes in various biological processes, such as cancer progression, inflammation, and oxidative stress.
Eigenschaften
CAS-Nummer |
18881-57-7 |
|---|---|
Produktname |
Carbamic acid, diethyldithio-, trimethylsilyl ester |
Molekularformel |
C8H19NS2Si |
Molekulargewicht |
221.5 g/mol |
IUPAC-Name |
trimethylsilyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H19NS2Si/c1-6-9(7-2)8(10)11-12(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
OVGUMLRVVXSFAI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Si](C)(C)C |
Kanonische SMILES |
CCN(CC)C(=S)S[Si](C)(C)C |
Andere CAS-Nummern |
18881-57-7 |
Synonyme |
Diethyldithiocarbamic acid trimethylsilyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
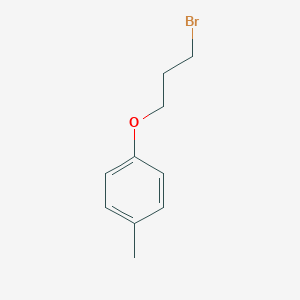
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
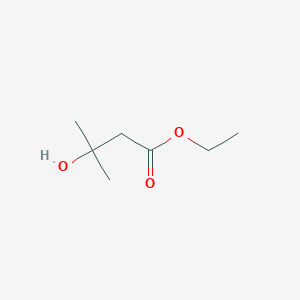
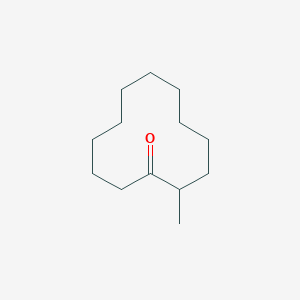
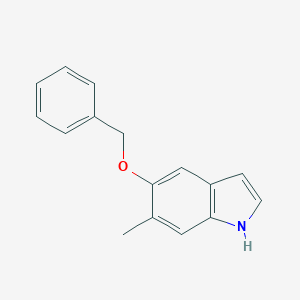
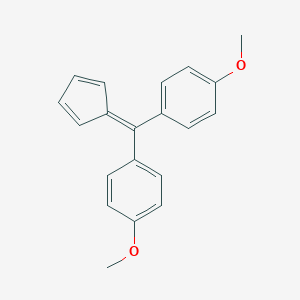
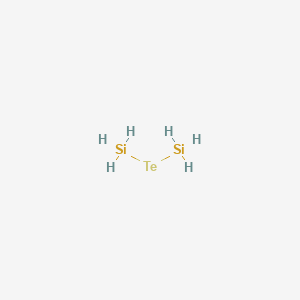
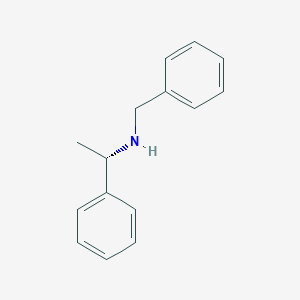
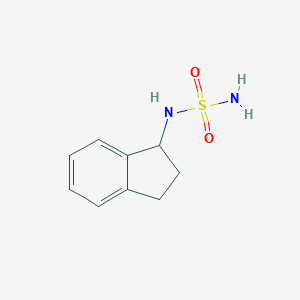
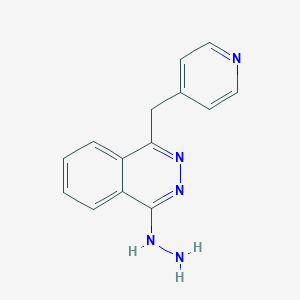
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)